molecular formula C7H11NO2 B13035476 (1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid

(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B13035476
M. Wt: 141.17 g/mol
InChI Key: HKUIKOCWQUWKQK-CAHLUQPWSA-N
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Description

(1R,4S)-2-azabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure This compound is notable for its unique bicyclic framework, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its reactivity.

    Substitution: The nitrogen atom in the bicyclic framework can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can serve as a scaffold for designing bioactive molecules. Its bicyclic framework is often incorporated into drug candidates to enhance their stability and bioavailability.

Medicine

Medicinal chemistry applications include the development of pharmaceuticals that target specific biological pathways. The compound’s structure allows for the creation of molecules with high specificity and potency.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may modulate specific pathways by binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid lies in its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure. These features confer distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-6(10)7-2-1-5(3-7)4-8-7/h5,8H,1-4H2,(H,9,10)/t5-,7+/m0/s1

InChI Key

HKUIKOCWQUWKQK-CAHLUQPWSA-N

Isomeric SMILES

C1C[C@@]2(C[C@H]1CN2)C(=O)O

Canonical SMILES

C1CC2(CC1CN2)C(=O)O

Origin of Product

United States

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